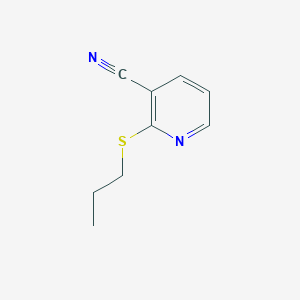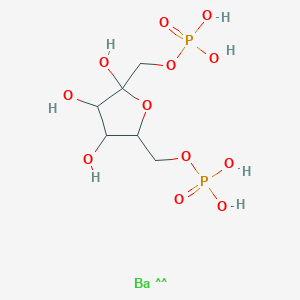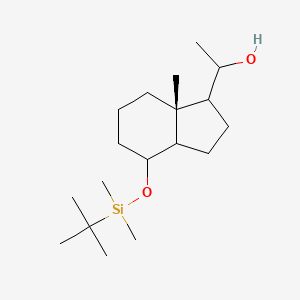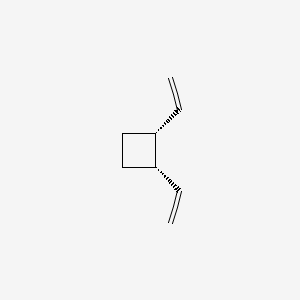![molecular formula C29H50O2 B1149799 (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol CAS No. 113626-76-9](/img/structure/B1149799.png)
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopenta[a]phenanthrenes, which are structurally related to the compound , has been explored through various methods over the years. One approach involves the aromatisation of diketones with saturated rings C and D, leading to derivatives like 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its analogues through a discussed mechanism of aromatisation (Coombs, 1966). This method highlights the complexity and the precise conditions required for synthesizing such intricate molecules.
Molecular Structure Analysis
The molecular structure of related cyclopenta[a]phenanthrene derivatives reveals a significant variation in the relative orientations of peripheral groups, as well as the conformation about specific bonds. For instance, the asymmetric unit of "5,22-Stigmastadien-3β-yl p-toluenesulfonate" shows two independent molecules with significant differences in the orientations of peripheral groups, demonstrating the complexity and variability in the molecular structure of such compounds (Ketuly et al., 2010).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrenes undergo various chemical reactions, including aromatisation and cyclization, influenced by the presence of specific functional groups and the conditions of the reaction environment. For example, the cyclization reactions of long-lived phenanthren-9-yl cations show the influence of acidity on the reaction's direction, demonstrating the sensitivity of these compounds to the reaction conditions (Sal’nikov et al., 2013).
Physical Properties Analysis
The physical properties of cyclopenta[a]phenanthrenes and their derivatives, such as crystal structure and hydrogen bonding patterns, are crucial for understanding their behavior in various applications. The crystal structure analysis of "3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate" reveals the conformation of its fused four-ring steroidal system and the weak intermolecular interactions that link the molecules into layers, indicative of the intricate intermolecular forces at play (Zhou et al., 2015).
Chemical Properties Analysis
The chemical properties of cyclopenta[a]phenanthrenes, such as reactivity towards different chemical agents and the formation of specific derivatives through chemical reactions, are essential for their potential applications and understanding their behavior under various chemical conditions. The synthesis and mutagenicity testing of synthetic metabolites of cyclopenta[a]phenanthrenes highlight the chemical reactivity and potential biological interactions of these compounds, shedding light on their chemical properties and interactions (Papaparaskeva-Petrides et al., 1993).
Safety and Hazards
Propiedades
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-25,27,30-31H,7-15,17H2,1-6H3/t19-,20-,21?,22+,23-,24+,25+,27?,28-,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUCIUZOGLWLAN-JNQQNOQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(CC[C@]34C)O)O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct](/img/structure/B1149724.png)




